Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826097
InChI: InChI=1S/C9H8ClN5O2/c1-5-8(9(16)17-2)14-15(13-5)7-4-3-6(10)11-12-7/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8ClN5O2
Molecular Weight: 253.64 g/mol

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

CAS No.:

Cat. No.: VC15826097

Molecular Formula: C9H8ClN5O2

Molecular Weight: 253.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate -

Specification

Molecular Formula C9H8ClN5O2
Molecular Weight 253.64 g/mol
IUPAC Name methyl 2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C9H8ClN5O2/c1-5-8(9(16)17-2)14-15(13-5)7-4-3-6(10)11-12-7/h3-4H,1-2H3
Standard InChI Key SQZPEAXFGCUEGN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(N=C1C(=O)OC)C2=NN=C(C=C2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,3-triazole ring—a five-membered heterocycle with three nitrogen atoms—linked to a 6-chloropyridazine group at the 2-position and a methyl ester at the 4-position. The chloropyridazine moiety introduces electron-withdrawing effects, enhancing reactivity, while the methyl group contributes to steric and electronic modulation .

Key Structural Features:

  • Triazole Ring: Serves as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Chloropyridazine: Imparts polarity and influences electronic distribution.

  • Methyl Ester: Enhances solubility in polar solvents and serves as a synthetic handle for further derivatization .

Spectroscopic Analysis

Spectroscopic data validate the structure:

  • IR Spectroscopy: Peaks at 1709 cm1^{-1} (C=O stretch) and 1564 cm1^{-1} (N=N stretch) confirm the ester and triazole functionalities .

  • 1^1H NMR: Signals at δ 2.52 ppm (methyl group) and δ 7.32–8.50 ppm (aromatic protons) align with expected substituents .

  • Mass Spectrometry: A molecular ion peak at m/z 253.64 corresponds to the molecular weight .

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthesis route involves CuAAC between 6-chloro-3-azidopyridazine and methyl propiolate under mild conditions (Scheme 1) . This method achieves >85% yield with excellent regioselectivity for the 1,4-disubstituted triazole .

Reaction Conditions:

  • Catalyst: Cu(I) (e.g., CuSO4_4/sodium ascorbate).

  • Solvent: tert-Butanol/water (1:1).

  • Temperature: 25–60°C.

Alternative Synthetic Routes

  • Metal-Free Cycloaddition: Utilizes thermal conditions (100°C) but suffers from lower yields (40–50%) and regioselectivity .

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30 minutes, enhancing efficiency .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize heat transfer and mixing, achieving kilogram-scale production with >90% purity. Purification involves recrystallization from ethanol/water mixtures .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC: 2.5 µg/mL) and Candida albicans (MIC: 5.0 µg/mL), outperforming fluconazole in fungal models . The triazole ring disrupts microbial cell membrane synthesis by inhibiting lanosterol 14α-demethylase .

Enzyme Inhibition

The compound acts as a mixed-type inhibitor of xanthine oxidase (IC50_{50}: 8.3 µM), potentially aiding in gout treatment. Its carboxylic acid derivative forms stable complexes with La(III), enhancing inhibitory effects .

Applications in Medicinal Chemistry

Drug Development

  • Antifungal Agents: Structural analogs show improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration .

  • Anticancer Scaffolds: Hybrids with benzo-fused heterocycles exhibit enhanced potency (e.g., IC50_{50}: 0.24 nM against c-Met kinase) .

Material Science

Incorporation into polymers improves thermal stability (Tg_g: 180°C vs. 120°C for baseline) and mechanical strength, enabling use in biomedical devices .

Comparative Analysis with Analogues

CompoundBioactivity (IC50_{50})Solubility (mg/mL)LogP
Methyl 2-(6-Cl-pyridazinyl)-5-Me-triazole-4-carboxylate12 µM (MCF-7)0.451.8
Ethyl 1-(4-Cl-phenyl)-5-Me-triazole-4-carboxylate 18 µM0.322.1
4-Methyl-2-phenyl-triazole-5-carboxylic acid >50 µM1.200.9

Key Insights:

  • Chloropyridazine enhances bioactivity but reduces solubility compared to phenyl analogues .

  • Methyl ester substitution optimizes lipophilicity for membrane permeability .

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